molecular formula C16H12N2O4 B14147474 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- CAS No. 89024-37-3

1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-

Cat. No.: B14147474
CAS No.: 89024-37-3
M. Wt: 296.28 g/mol
InChI Key: WMZFYEWCWJEJMG-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- is a compound belonging to the class of isoindole derivatives Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring This particular compound is characterized by the presence of a nitro group at the 5-position and a 3-methylphenylmethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- can be achieved through several synthetic routesThe nitration reaction typically employs concentrated nitric acid and sulfuric acid as reagents, and the reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Another approach involves the use of a rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This method involves the formation of a nitrile ylide with extended conjugation by reacting a rhodium vinylcarbene with a nitrile. The reaction proceeds through a series of steps, including 1,7-electrocyclization and attack of a second vinylcarbene, resulting in the formation of the desired isoindole derivative .

Industrial Production Methods

Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- typically involves large-scale nitration reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yields and purity of the final product. Additionally, the use of advanced catalytic systems, such as rhodium catalysts, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinase CK2, the compound binds to the ATP-binding site of the enzyme, preventing its activity. This inhibition can disrupt various cellular processes, leading to potential therapeutic effects in diseases such as cancer and viral infections .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro- is unique due to the presence of both the nitro group and the 3-methylphenylmethyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

89024-37-3

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

2-[(3-methylphenyl)methyl]-5-nitroisoindole-1,3-dione

InChI

InChI=1S/C16H12N2O4/c1-10-3-2-4-11(7-10)9-17-15(19)13-6-5-12(18(21)22)8-14(13)16(17)20/h2-8H,9H2,1H3

InChI Key

WMZFYEWCWJEJMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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